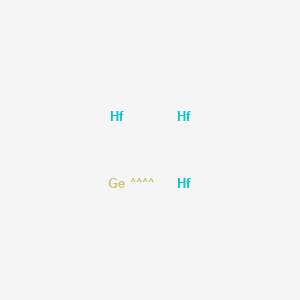
10-Acetyl-2-chloroacetylphenothiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Acetyl-2-chloroacetylphenothiazine is a derivative of phenothiazine, a heterocyclic compound that contains sulfur and nitrogen atoms in its structure
準備方法
The synthesis of 10-Acetyl-2-chloroacetylphenothiazine typically involves the acylation of phenothiazine with acyl chlorides. The process begins with the preparation of phenothiazine from diphenylamine through classical condensation with sulfur and iodine. The phenothiazine is then acylated with acyl chlorides in toluene to form 10-acylphenothiazine. Further acylation with acyl chloride in the presence of aluminum chloride in carbon disulfide results in the formation of 2,10-diacylphenothiazine. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
化学反応の分析
10-Acetyl-2-chloroacetylphenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroacetyl group, to form various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
科学的研究の応用
10-Acetyl-2-chloroacetylphenothiazine has several scientific research applications:
作用機序
The mechanism of action of 10-Acetyl-2-chloroacetylphenothiazine involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes like cyclooxygenase (COX) and myeloperoxidase, leading to anti-inflammatory and antimicrobial effects. Additionally, its ability to undergo redox reactions makes it a potential candidate for photoredox catalysis and other applications in synthetic chemistry .
類似化合物との比較
10-Acetyl-2-chloroacetylphenothiazine can be compared with other phenothiazine derivatives, such as chlorpromazine and promethazine. While all these compounds share a common phenothiazine core, their unique substituents confer different biological activities and applications. For example:
Chlorpromazine: Primarily used as a neuroleptic drug for treating psychosis.
Promethazine: Known for its antihistaminic and antiemetic properties.
This compound:
By highlighting the unique properties and applications of this compound, we can appreciate its significance in various scientific and industrial fields.
特性
CAS番号 |
5325-18-8 |
|---|---|
分子式 |
C16H12ClNO2S |
分子量 |
317.8 g/mol |
IUPAC名 |
1-(10-acetylphenothiazin-2-yl)-2-chloroethanone |
InChI |
InChI=1S/C16H12ClNO2S/c1-10(19)18-12-4-2-3-5-15(12)21-16-7-6-11(8-13(16)18)14(20)9-17/h2-8H,9H2,1H3 |
InChIキー |
CMFUROMBIICOFM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


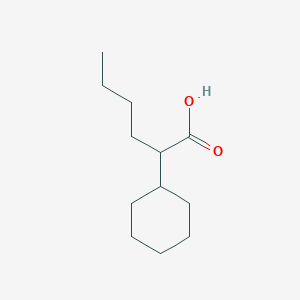
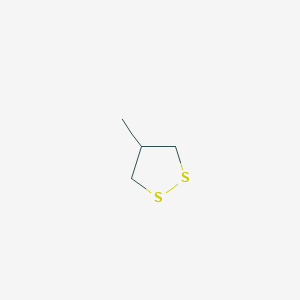
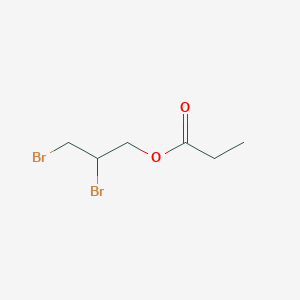
![Benzo[b]thiophene, 2,3-dihydro-3-methyl-, 1,1-dioxide](/img/structure/B14735642.png)
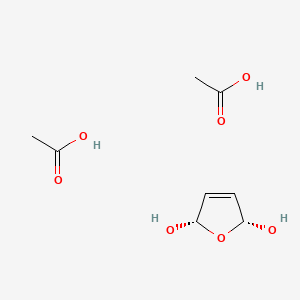
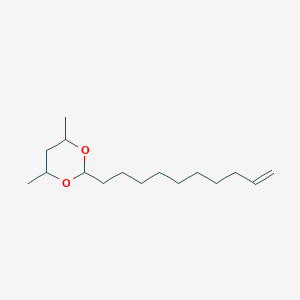
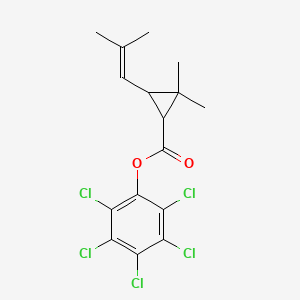
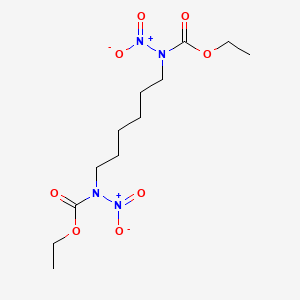
![9-[2-(Ethoxymethyl)phenyl]xanthen-9-ol](/img/structure/B14735664.png)
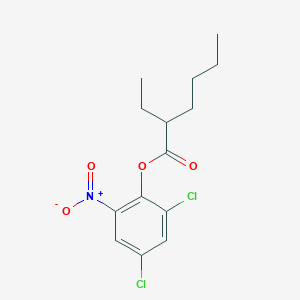
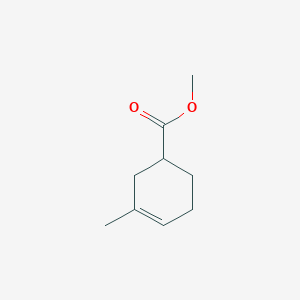
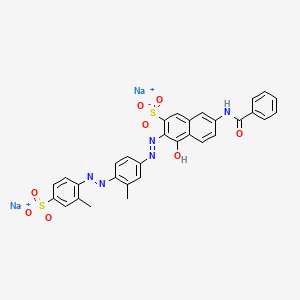
![Tert-butyl N-[(4-chlorophenyl)carbamoylamino]carbamate](/img/structure/B14735681.png)
